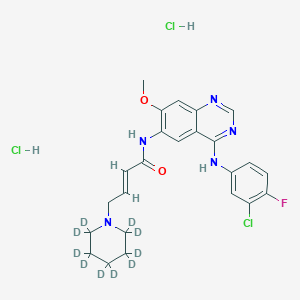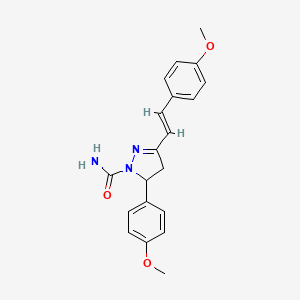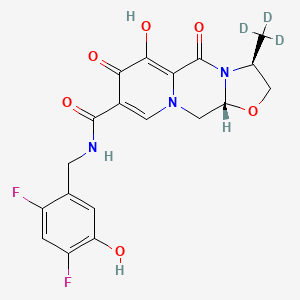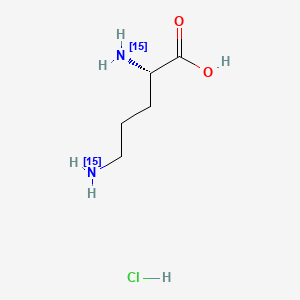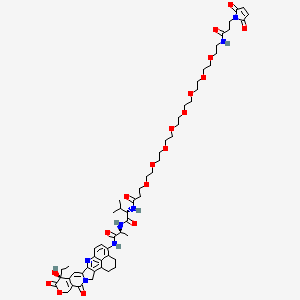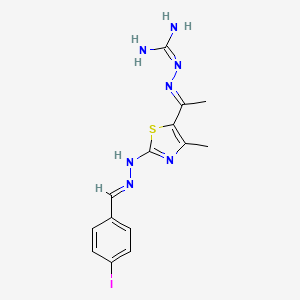
Delavinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delavinone is a steroidal alkaloid isolated from the bulbs of Fritillaria species, particularly Fritillaria cirrhosa and Fritillaria pallidiflora . It is known for its pharmacological properties and has been the subject of various scientific studies. The compound has a molecular formula of C27H43NO2 and a molecular weight of 413.64 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Delavinone can be isolated from the methanol extract of Fritillaria species using modern chromatographic techniques The isolation process involves several steps, including extraction, purification, and identification
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Fritillaria bulbs. The process includes harvesting the bulbs, drying, and extracting the active compounds using solvents like methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Delavinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
Delavinone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of delavinone involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating specific enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but this compound is believed to influence pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Delavinone is structurally similar to other steroidal alkaloids, including:
- Imperialine
- Verticine
- Verticinone
- Peimisine
- Yibeinoside A
- Delavine
- Ebeidinone
Uniqueness
What sets this compound apart from these similar compounds is its unique pharmacological profile and specific biological activities. While many of these compounds share similar structural features, this compound’s distinct effects on certain molecular targets make it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C27H43NO2 |
|---|---|
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
(1R,2S,6S,9S,10R,11R,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1 |
Clave InChI |
MWBJDDYEYGDWCZ-ATGPSCQOSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |
SMILES canónico |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



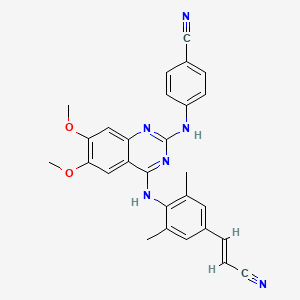

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

